3,5-bis(4-formylphenyl)benzaldehyde

Description

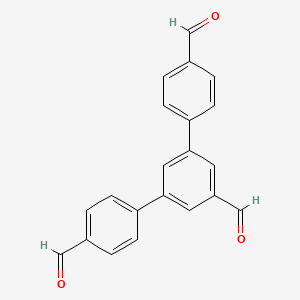

3,5-Bis(4-formylphenyl)benzaldehyde (CAS: 118688-53-2) is a polyaromatic aldehyde with the molecular formula C27H18O3 and a molecular weight of 390.43 g/mol . Its structure consists of a central benzene ring substituted at the 3- and 5-positions with two 4-formylphenyl groups and an additional 4-formylphenyl group at the para position (Figure 1). This trifunctional aldehyde is a critical precursor in synthesizing covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) due to its ability to form rigid, porous architectures via condensation reactions . Its high symmetry and multiple reactive aldehyde groups enable the construction of crystalline materials with tailored pore sizes (7–27 Å) and surface areas exceeding 1,500 m²/g, as seen in related COFs .

Properties

IUPAC Name |

3,5-bis(4-formylphenyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O3/c22-12-15-1-5-18(6-2-15)20-9-17(14-24)10-21(11-20)19-7-3-16(13-23)4-8-19/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHAUIFXBTYZWBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)C=O)C3=CC=C(C=C3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-bis(4-formylphenyl)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of 3,5-dibromobenzaldehyde with 4-formylphenylboronic acid in the presence of a palladium catalyst. The reaction is typically carried out under Suzuki-Miyaura coupling conditions, which include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran. The reaction is conducted at elevated temperatures, usually around 80-100°C, for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(4-formylphenyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Concentrated nitric acid for nitration or bromine in acetic acid for bromination.

Major Products Formed

Oxidation: 3,5-bis(4-carboxyphenyl)benzoic acid.

Reduction: 3,5-bis(4-hydroxyphenyl)benzyl alcohol.

Substitution: 3,5-bis(4-nitrophenyl)benzaldehyde or 3,5-bis(4-bromophenyl)benzaldehyde.

Scientific Research Applications

3,5-bis(4-formylphenyl)benzaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers. Its unique structure allows for the creation of covalent organic frameworks (COFs) with specific properties.

Biology: The compound is investigated for its potential as a fluorescent probe in biological imaging due to its ability to form conjugated systems with strong fluorescence.

Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds with therapeutic properties.

Industry: It is used in the production of advanced materials, such as high-performance polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3,5-bis(4-formylphenyl)benzaldehyde involves its ability to participate in various chemical reactions due to the presence of reactive aldehyde groups. These groups can form covalent bonds with nucleophiles, such as amines and thiols, leading to the formation of Schiff bases and other derivatives. The compound’s reactivity is also influenced by the electronic properties of the aromatic rings, which can undergo electrophilic substitution reactions.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison of Selected Aldehydes

(See Section 2.1 for table.)

Table 2. Thermal and Optical Properties

| Compound | Td (°C) | Bandgap (eV) | Surface Area (m²/g) |

|---|---|---|---|

| This compound COF | 500–600 | 2.3–3.1 | 1,590 |

| COF-5 (C9H4BO2) | 550 | 2.8 | 1,590 |

| Triphenylamine-based azomethine | 250–300 | 2.1 | N/A |

| 4-Hydroxy-3,5-dimethoxybenzaldehyde | 200 | N/A | <100 |

Detailed Research Findings

- COF Performance : COFs derived from this compound exhibit 1,590 m²/g surface area and H2 storage capacities of ~1.5 wt% at 77 K, rivaling COF-5 .

- Electrochemical Behavior : Cyclic voltammetry of triphenylamine azomethines reveals reversible oxidation peaks at +0.8 V vs. Ag/AgCl , confirming their hole-transport capability .

- Toxicity : Curcumin analogs with aldehyde substituents (e.g., 3,5-bis((E)-methoxy benzilidene)-piperidin-4-one) show LC50 values <200 ppm in Brine Shrimp Lethality tests, highlighting the need for careful handling of reactive aldehydes .

Biological Activity

3,5-bis(4-formylphenyl)benzaldehyde, also known as BFB, is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of BFB, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C15H12O2

- CAS Number : 1977585-07-1

The compound features two formyl groups attached to a benzene ring, which contributes to its reactivity and biological activity.

BFB exhibits various biological activities through multiple mechanisms:

- Antioxidant Activity : BFB has been shown to scavenge free radicals and reduce oxidative stress in cells. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .

- Anticancer Properties : Research indicates that BFB can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The compound appears to activate intrinsic apoptotic pathways, leading to cell death .

- Antimicrobial Activity : Studies have reported that BFB possesses antimicrobial properties against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes .

Antioxidant Activity

A study conducted by Zhang et al. (2021) demonstrated that BFB significantly reduces oxidative stress markers in vitro. The compound was tested on human liver cells exposed to oxidative stress, resulting in a marked decrease in malondialdehyde (MDA) levels and an increase in glutathione (GSH) levels, indicating enhanced antioxidant capacity.

Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of BFB on breast cancer cell lines (MCF-7). The results showed that BFB treatment led to a dose-dependent reduction in cell viability and increased apoptosis markers such as caspase-3 activation .

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 | 15 | 70 |

| HeLa | 20 | 65 |

| A549 | 18 | 60 |

Antimicrobial Activity

A recent investigation assessed the antimicrobial efficacy of BFB against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

The study concluded that BFB exhibits promising antimicrobial activity, suggesting its potential use as a natural preservative or therapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.